molecular formula C9H7ClO3 B1372942 Methyl 4-chloro-3-formylbenzoate CAS No. 1044920-98-0

Methyl 4-chloro-3-formylbenzoate

Cat. No. B1372942
CAS RN: 1044920-98-0
M. Wt: 198.6 g/mol
InChI Key: SCKJKFNMDKHELA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-formylbenzoate is a chemical compound with the molecular formula C9H7ClO3 and a molecular weight of 198.6 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Methyl 4-chloro-3-formylbenzoate consists of 9 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The InChI code for this compound is 1S/C9H7ClO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-5H,1H3 .


Physical And Chemical Properties Analysis

Methyl 4-chloro-3-formylbenzoate is a light yellow powder . The melting point ranges from 59 - 63 °C, and it has a flash point of 128 °C .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Phthalide-Fused Indoline Derivatives : A green synthesis method for phthalide-fused indoline derivatives was developed, showcasing the utility of similar compounds in synthesizing complex molecular structures (Wong et al., 2018).
  • Facile One-Pot Synthesis of PABA : Methyl 4-formylbenzoate was used in the one-pot synthesis of p-aminobenzoic acid, demonstrating its role in streamlined chemical production processes (Kim et al., 2014).
  • Synthesis of Triphenylstannyl((arylimino)methyl)benzoates : This compound was synthesized for its potential as an anticancer agent, illustrating the compound's applicability in medicinal chemistry (Basu Baul et al., 2017).

Applications in Sensing and Detection

  • Cation Binding and Sensing Properties : The research demonstrated the ability of synthesized compounds to selectively bind and sense metal cations like Sn2+, showcasing potential applications in environmental sensing and detection (Wong et al., 2018).

Pharmaceutical and Biological Applications

  • Anticancer Potential : Certain derivatives of Methyl 4-formylbenzoate demonstrated significant anticancer properties, indicating its potential in developing novel cancer therapies (Basu Baul et al., 2017).
  • Antibacterial Evaluation : The compound's derivatives were assessed for antibacterial activities, suggesting its use in developing new antimicrobial agents (Chopde et al., 2012).

Analytical Applications

  • Hydrolysis Optimization : Studies on optimizing the hydrolysis process of related compounds to produce Methyl p-formylbenzoate highlight its role in improving industrial chemical processes (Jihua, 2014).

Material Science

  • Complex Formation and Reactivity Studies : The formation of complexes with metals like Copper(II), Zinc(II), and Cadmium(II) and their emission properties point to potential applications in material science and sensing technologies (Nath et al., 2019).

Safety and Hazards

Methyl 4-chloro-3-formylbenzoate can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapours. Contact with skin and eyes should also be avoided. In case of contact, wash thoroughly with plenty of water .

properties

IUPAC Name

methyl 4-chloro-3-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKJKFNMDKHELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-formylbenzoate

CAS RN

1044920-98-0
Record name methyl 4-chloro-3-formylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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